2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses and the regulation of physiological functions in the gut .
Mode of Action
2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline exhibits high specific affinity for the histamine H1 receptor . It binds to these receptors and blocks the action of histamine, a compound released by cells in response to allergic and inflammatory reactions . This blocking action prevents the adverse effects associated with histamine, such as itching, sneezing, runny nose, and watery eyes .
Biochemical Pathways
Upon binding to the histamine H1 receptor, 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline inhibits the downstream effects of histamine. This includes the dilation of blood vessels and the contraction of smooth muscle in the lungs, which are common symptoms of allergic reactions .
Result of Action
By blocking the action of histamine at the H1 receptor, 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline effectively reduces the symptoms of allergies, hay fever, angioedema, and urticaria . This results in relief from itching, sneezing, runny nose, and watery eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorophenylpiperazine with a quinazoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine that shares structural similarities with the compound .
Uniqueness
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-11-12-22-20(17-18)24(19-7-3-2-4-8-19)28-25(27-22)30-15-13-29(14-16-30)23-10-6-5-9-21(23)26/h2-12,17H,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOOATGSDYVVHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.